Inhibiteur de la kinase TAO 1

Vue d'ensemble

Description

Applications De Recherche Scientifique

L'inhibiteur de la kinase TAO 1 a plusieurs applications en recherche scientifique, notamment :

Maladies neurodégénératives : Il a été démontré qu'il réduisait la phosphorylation de la tau à des sites associés à la neurodégénérescence dans la maladie d'Alzheimer et les tauopathies apparentées.

Recherche sur le cancer : L'inhibiteur retarde la mitose et induit la mort cellulaire mitotique dans les cellules cancéreuses du sein à amplification des centrosomes, ce qui en fait une cible thérapeutique potentielle pour le traitement du cancer.

Études de la signalisation cellulaire : L'this compound est utilisé pour étudier la régulation des voies de signalisation MAPK, notamment la kinase N-terminale c-Jun (JNK) et les MAPK p38.

Développement de médicaments : L'inhibiteur sert de composé de tête pour développer de nouveaux médicaments ciblant les TAOK

Mécanisme d'action

L'this compound exerce ses effets en inhibant sélectivement l'activité de TAOK1 et TAOK2. Ces kinases sont impliquées dans divers processus cellulaires, notamment :

Transduction du signal : Les TAOK régulent les voies de signalisation MAPK, notamment l'activation de JNK et des MAPK p38.

Mécanisme D'action

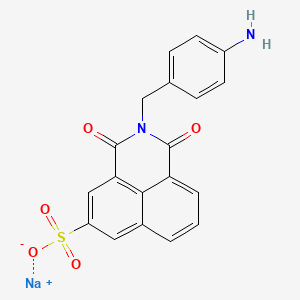

Target of Action

The primary targets of TAO Kinase inhibitor 1, also known as N-(2-Oxo-2-((1,2,3,4-tetrahydronaphthalen-1-yl)amino)ethyl)-[1,1’-biphenyl]-4-carboxamide or CP 43, are the thousand-and-one amino acid kinases (TAOKs) 1 and 2 . TAOKs are activated catalytically during mitosis and contribute to mitotic cell rounding and spindle positioning .

Mode of Action

TAO Kinase inhibitor 1 is an ATP-competitive inhibitor that selectively targets TAOK1 and TAOK2 . It reduces tau phosphorylation at sites associated with neurodegeneration in human tauopathies . The inhibitor decreases tau phosphorylation in vitro and in cell models .

Biochemical Pathways

TAO Kinase inhibitor 1 affects the tau phosphorylation pathway. TAOKs phosphorylate tau on more than 40 residues in vitro . The inhibitor reduces tau phosphorylation on T123 and T427 and also on additional pathological sites (S262/S356 and S202/T205/S208) .

Pharmacokinetics

It is known that the inhibitor is atp-competitive , suggesting that it may compete with ATP for binding sites, which could impact its bioavailability.

Result of Action

The action of TAO Kinase inhibitor 1 results in a decrease in tau phosphorylation, which is associated with neurodegeneration in human tauopathies . This decrease in tau phosphorylation is observed in vitro, in cell models, and in differentiated primary cortical neurons .

Action Environment

The efficacy and stability of TAO Kinase inhibitor 1 can be influenced by various environmental factors. For example, the presence of ATP can affect the inhibitor’s ability to bind to its target due to its ATP-competitive nature . .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it. These might include avoiding inhalation or skin contact, and not exposing the compound to high temperatures or open flames .

Orientations Futures

Analyse Biochimique

Biochemical Properties

TAO Kinase inhibitor 1 is an ATP-competitive inhibitor with high selectivity for TAOK1 and TAOK2, exhibiting IC50 values of 11 nM and 15 nM, respectively . This compound interacts with the active sites of these kinases, preventing ATP binding and subsequent phosphorylation of downstream targets. The inhibition of TAOKs by TAO Kinase inhibitor 1 affects various signaling pathways, including the p38 MAPK and SAPK/JNK cascades, which are involved in stress responses and apoptosis . Additionally, TAO Kinase inhibitor 1 has been shown to reduce tau phosphorylation at pathological sites, highlighting its potential in neurodegenerative disease research .

Cellular Effects

TAO Kinase inhibitor 1 influences several cellular processes by modulating TAOK activity. In various cell types, including neurons and cancer cells, this compound has been observed to delay mitosis and induce mitotic cell death . By inhibiting TAOKs, TAO Kinase inhibitor 1 disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. Furthermore, this compound affects cell signaling pathways, such as the Hippo pathway, which regulates cell proliferation and apoptosis . The impact of TAO Kinase inhibitor 1 on gene expression and cellular metabolism is also significant, as it alters the expression of genes involved in these processes.

Molecular Mechanism

The molecular mechanism of TAO Kinase inhibitor 1 involves its binding to the ATP-binding sites of TAOK1 and TAOK2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets, disrupting various signaling pathways. For instance, the inhibition of TAOKs by TAO Kinase inhibitor 1 affects the p38 MAPK and SAPK/JNK pathways, leading to altered cellular responses to stress and apoptosis . Additionally, TAO Kinase inhibitor 1 reduces tau phosphorylation at specific sites, which is crucial in the context of neurodegenerative diseases . This compound’s ability to modulate these pathways underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TAO Kinase inhibitor 1 have been studied over various time frames. The compound has shown stability and sustained activity in vitro, maintaining its inhibitory effects on TAOKs over extended periods . Long-term studies have demonstrated that TAO Kinase inhibitor 1 can effectively reduce tau phosphorylation and mitigate neurodegenerative processes in cell models

Dosage Effects in Animal Models

Studies in animal models have explored the dosage effects of TAO Kinase inhibitor 1, revealing a dose-dependent response. At lower doses, the compound effectively inhibits TAOK activity without causing significant toxicity . Higher doses have been associated with adverse effects, including toxicity and off-target interactions. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects. The threshold effects observed in these studies provide valuable insights into the safe and effective use of TAO Kinase inhibitor 1 in preclinical research.

Metabolic Pathways

TAO Kinase inhibitor 1 is involved in various metabolic pathways, primarily through its interaction with TAOKs. By inhibiting these kinases, the compound affects the phosphorylation state of multiple substrates, altering metabolic flux and metabolite levels The impact on metabolic pathways is particularly relevant in the context of diseases such as cancer and neurodegeneration, where dysregulated metabolism plays a crucial role

Transport and Distribution

The transport and distribution of TAO Kinase inhibitor 1 within cells and tissues are critical for its efficacy. The compound is likely transported via specific transporters and binding proteins that facilitate its cellular uptake and distribution . Once inside the cells, TAO Kinase inhibitor 1 accumulates in specific compartments, where it exerts its inhibitory effects on TAOKs. Understanding the transport mechanisms and distribution patterns of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

TAO Kinase inhibitor 1 exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments, such as the cytoplasm and nucleus, where it interacts with TAOKs and other biomolecules . Post-translational modifications and targeting signals play a role in directing TAO Kinase inhibitor 1 to these compartments, ensuring its effective inhibition of TAOK activity. The subcellular localization of this compound is a key factor in its ability to modulate cellular processes and signaling pathways.

Méthodes De Préparation

La synthèse de l'inhibiteur de la kinase TAO 1 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de groupes fonctionnels spécifiques pour améliorer son activité inhibitrice. La voie de synthèse implique généralement :

Formation de la structure de base : Cette étape comprend la construction du cadre moléculaire de base.

Modifications du groupe fonctionnel : Introduction de groupes spécifiques pour améliorer la sélectivité et la puissance.

Purification et caractérisation : Le composé final est purifié à l'aide de techniques chromatographiques et caractérisé à l'aide de méthodes spectroscopiques

Les méthodes de production industrielle de l'this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires avec des optimisations pour la production à grande échelle.

Analyse Des Réactions Chimiques

L'inhibiteur de la kinase TAO 1 subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions peuvent modifier les groupes fonctionnels sur l'inhibiteur, modifiant potentiellement son activité.

Réactions de substitution : Ces réactions impliquent le remplacement d'atomes ou de groupes spécifiques au sein de la molécule, ce qui peut être utilisé pour créer des analogues ayant des propriétés différentes.

Hydrolyse : Cette réaction peut décomposer l'inhibiteur en fragments plus petits

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des catalyseurs spécifiques pour faciliter les transformations souhaitées. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Comparaison Avec Des Composés Similaires

L'inhibiteur de la kinase TAO 1 est unique par sa sélectivité et sa puissance pour TAOK1 et TAOK2. Des composés similaires comprennent :

Staurosporine : Un inhibiteur de kinase à large spectre qui cible également les TAOK mais manque de sélectivité.

NVP-TAE684 : Un autre inhibiteur de kinase ayant une activité contre les TAOK mais avec des profils de sélectivité différents.

AST-487 : Cible plusieurs kinases, notamment les TAOK, mais est moins sélectif que l'this compound.

L'this compound se distingue par sa grande sélectivité et sa puissance, ce qui en fait un outil précieux pour étudier les voies liées aux TAOK et développer des thérapies ciblées.

Propriétés

IUPAC Name |

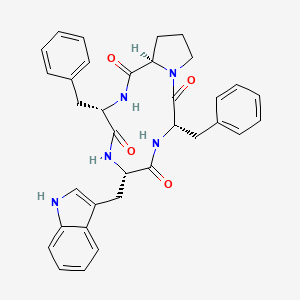

N-[2-oxo-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)ethyl]-4-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24(27-23-12-6-10-20-9-4-5-11-22(20)23)17-26-25(29)21-15-13-19(14-16-21)18-7-2-1-3-8-18/h1-5,7-9,11,13-16,23H,6,10,12,17H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQKXOAJVNFOHNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NC(=O)CNC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

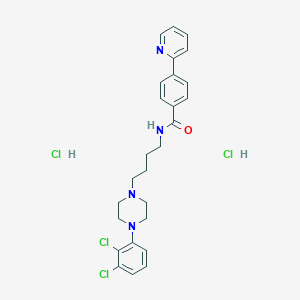

![4-[[4-carboxybutyl-[2-[2-[[4-(2-phenylethyl)phenyl]methoxy]phenyl]ethyl]amino]methyl]benzoic acid;hydrochloride](/img/structure/B606695.png)

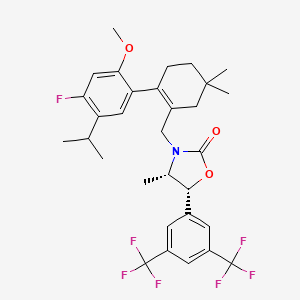

![(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B606703.png)

![N-[(1S)-1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide hydrochloride](/img/structure/B606714.png)